三氟甲磺酸二乙基异丙基甲硅烷基酯

描述

Trifluoromethanesulfonic acid and its derivatives are a class of compounds that have gained significant attention in the field of organic chemistry due to their strong acid properties and their utility in various chemical reactions. These compounds are characterized by the presence of a trifluoromethanesulfonyl group, which imparts unique physical and chemical properties that make them suitable for a range of applications, including catalysis and derivatization of other organic molecules.

Synthesis Analysis

The synthesis of trifluoromethanesulfonic acid derivatives can be achieved through various methods. For instance, the preparation of 4'-bromophenacyl triflate, a derivative of trifluoromethanesulfonic acid, is reported to proceed with a 66% yield by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide . This derivative is stable for 3-6 months and can be used for the derivatization of carboxylic acids, enhancing their detection in high-performance liquid chromatography.

Molecular Structure Analysis

The molecular structure of trifluoromethanesulfonic acid derivatives is characterized by the presence of a trifluoromethyl group attached to a sulfonyl group. This structure is responsible for the high acidity and reactivity of these compounds. In the case of bis(perfluoroalkylsulfonylimino)trifluoromethanesulfonic acids, silylation reactions have been shown to proceed exclusively on the central oxygen atom, leading to the formation of trimethylsilyl esters . The molecular structure of these compounds has been studied using 29Si-NMR spectroscopy, providing insights into their strength as organic Brønsted acids.

Chemical Reactions Analysis

Trifluoromethanesulfonic acid derivatives are involved in a variety of chemical reactions. They have been used as catalysts in the acylation of alcohols with acid anhydrides , in the direct amidation of esters , and in the isomerization of kinetic enol derivatives to their thermodynamically favored isomers . These reactions demonstrate the versatility of trifluoromethanesulfonic acid derivatives as catalysts and reagents in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethanesulfonic acid derivatives are influenced by the trifluoromethyl group and the sulfonyl group. These compounds are typically strong acids and exhibit high reactivity, which makes them suitable for use as catalysts in organic reactions. The stability and reactivity of these derivatives can be tailored by modifying their molecular structure, as seen in the synthesis of 4'-bromophenacyl triflate, which is stable for several months . Additionally, the strength of bis(perfluoroalkylsulfonylimino)trifluoromethanesulfonic acids has been estimated through 29Si-NMR chemical shifts, indicating their potential as some of the strongest organic Brønsted acids .

科学研究应用

毒理学影响

三氟甲磺酸 (TFMS) 被认为具有潜在的环境和健康影响。研究表明,低浓度的 TFMS 可以诱发哺乳动物的肝脏脂质代谢和肠道微生物群紊乱,突出了了解其毒理机制的必要性。具体来说,接触 TFMS 与脂肪重量减少、血清和肝脏甘油三酯水平改变以及肝脏炎症细胞浸润有关,同时盲肠肠道微生物群和几种代谢途径也发生变化 (Zhou et al., 2020)。

代谢途径改变

TFMS 及相关化合物已被证明会显着影响脂质代谢。研究发现,全氟辛酸 (PFOA)、全氟辛烷磺酸 (PFOSA) 和氯纤维酸等化合物会导致血清中的胆固醇和三酰甘油迅速减少,同时伴有肝脏三酰甘油和游离胆固醇水平的变化。这些变化表明可能对胆固醇的产生和酯化产生影响,同时增强肝脏中脂肪酸的氧化,突出了与代谢途径之间的复杂相互作用 (Haughom & Spydevold, 1992)。

神经毒性和蛋白质表达

某些全氟化合物,例如全氟辛烷磺酸 (PFOS) 和全氟辛酸 (PFOA),已因其潜在的神经毒性作用和对神经元生长和突触形成至关重要的蛋白质表达的影响而受到调查。研究表明,接触这些化合物,尤其是在关键的发育时期,会导致神经行为缺陷和胆碱能系统发生改变,从而引发对其对大脑发育和功能的影响的担忧 (Johansson, Eriksson, & Viberg, 2009)。

氧化 DNA 损伤

研究还表明,接触过氧化物酶体增殖剂(如 TFMS)会导致器官特异性氧化 DNA 损伤。过氧化物酶体增殖的诱导以及肝脏重量和肝脏 DNA 中 8-羟基脱氧鸟苷水平的增加表明 TFMS 暴露与氧化应激风险增加和潜在 DNA 损伤之间存在关联 (Takagi et al., 1991)。

安全和危害

未来方向

The use of Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester in organic synthesis, particularly in electrophilic aromatic substitution (Friedel–Crafts) reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures, and other reactions, as well as in natural and organometallic compounds chemistry, has been analyzed in the past decade . The experimental simplicity and efficiency of reactions promoted by Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester make it a convenient reagent for the synthesis of new organic compounds .

属性

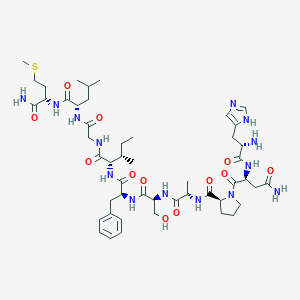

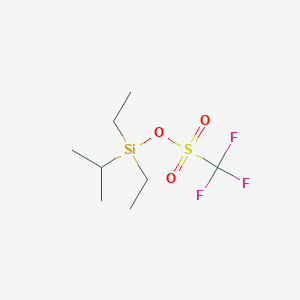

IUPAC Name |

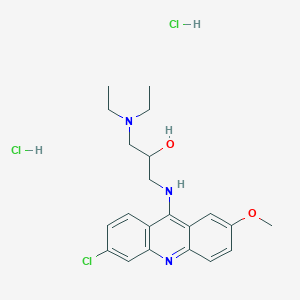

[diethyl(propan-2-yl)silyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F3O3SSi/c1-5-16(6-2,7(3)4)14-15(12,13)8(9,10)11/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXRWPWLOMOUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

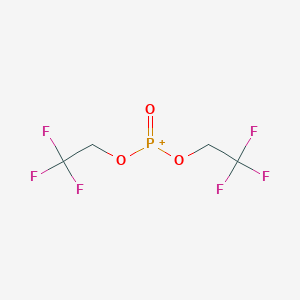

Canonical SMILES |

CC[Si](CC)(C(C)C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449798 | |

| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester | |

CAS RN |

126889-55-2 | |

| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。